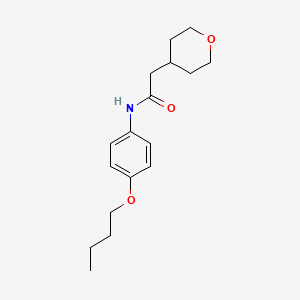![molecular formula C22H21NO4 B5150675 4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one CAS No. 5749-92-8](/img/structure/B5150675.png)
4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, also known as TMBQ, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. TMBQ is a member of the benzoquinoline family, which is known for its diverse biological activities, including antitumor, anti-inflammatory, and antioxidant properties.
作用機序
The mechanism of action of 4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway, which plays a key role in regulating inflammation and cell survival. This compound has also been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit the proliferation of cancer cells, and reduce the expression of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce tumor growth in animal models of cancer.
実験室実験の利点と制限
One advantage of using 4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. However, this compound has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the multi-step synthesis method for this compound can be time-consuming and may limit its availability for research purposes.
将来の方向性
There are several future directions for research on 4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one. One area of interest is the development of more efficient synthesis methods for this compound that can improve the yield and purity of the product. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of inflammatory and oxidative stress-related diseases. Finally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for its therapeutic effects.
In conclusion, this compound is a chemical compound that has shown potential therapeutic applications in scientific research. Its antitumor, anti-inflammatory, and antioxidant properties make it a promising candidate for the treatment of cancer and other diseases. While there are limitations to its use in lab experiments, further research on this compound is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves a multi-step process that starts with the condensation of 2,3,4-trimethoxybenzaldehyde with 1,2,3,4-tetrahydroquinoline in the presence of a base catalyst. The resulting intermediate is then oxidized with a mild oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), to form this compound. The overall yield of this synthesis method is moderate, and the purity of the product can be improved by recrystallization.
科学的研究の応用
4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that this compound exhibits antitumor activity by inducing apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may make it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
特性
IUPAC Name |
4-(2,3,4-trimethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-25-18-11-10-16(21(26-2)22(18)27-3)17-12-19(24)23-20-14-7-5-4-6-13(14)8-9-15(17)20/h4-11,17H,12H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEANYRPAOMLFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386588 |
Source


|
| Record name | ST015180 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5749-92-8 |
Source


|
| Record name | ST015180 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50386588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2-methoxyphenyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5150601.png)

![4-methoxy-2-{[1-(2-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5150626.png)

![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B5150640.png)

![10-(3-chlorophenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5150651.png)
![N-(3-methoxyphenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5150658.png)
![2-(5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5150666.png)



![1-(3,5-dimethylphenyl)-4-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B5150688.png)
![2-({1-[3-(benzyloxy)-2-hydroxypropyl]-4-piperidinyl}carbonyl)-N-phenylhydrazinecarbothioamide](/img/structure/B5150698.png)
